molecular formula C4H10N2O B13169705 2-Methoxy-N-methylethanimidamide

2-Methoxy-N-methylethanimidamide

Cat. No.: B13169705
M. Wt: 102.14 g/mol
InChI Key: HKKPBQVMLPAMFD-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylethanimidamide is an organic compound characterized by an ethanimidamide backbone (CH3-C(=NH)-NH2) with two key substituents:

  • Methoxy group (-OCH3) at the second carbon (position 2).
  • Methyl group (-CH3) on the nitrogen atom of the amidine group.

Its molecular formula is C5H11N2O, with a molecular weight of 115.15 g/mol.

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

2-methoxy-N'-methylethanimidamide

InChI

InChI=1S/C4H10N2O/c1-6-4(5)3-7-2/h3H2,1-2H3,(H2,5,6)

InChI Key

HKKPBQVMLPAMFD-UHFFFAOYSA-N

Canonical SMILES

CN=C(COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methylethanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methoxyacetonitrile with methylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.

Scientific Research Applications

2-Methoxy-N-methylethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methylethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

2-(Diethylamino)-N′-hydroxyethanimidamide

  • Substituents: Diethylamino group (-N(C2H5)2) at position 2. Hydroxy group (-OH) on the nitrogen atom.
  • Molecular formula : C7H17N3O.
  • Molecular weight : 159.23 g/mol.
  • Key distinctions: The diethylamino group enhances electron-donating capacity, increasing basicity compared to the methoxy group in the target compound. The N-hydroxy substituent enables hydrogen bonding, improving solubility in polar solvents.
  • Applications : Likely used in coordination chemistry as a ligand for metal complexes due to its nitrogen-rich structure.

N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide

  • Substituents :
    • (3-Methoxyphenyl)methoxy group (aromatic substituent) at position 2.
    • Hydroxy group (-OH) on the nitrogen atom.
  • Molecular formula : C11H14N2O3.
  • Molecular weight : 222.24 g/mol.
  • Key distinctions :
    • The bulky aromatic group introduces steric hindrance, reducing reactivity in nucleophilic reactions.
    • The extended conjugation from the phenyl ring may enhance UV absorption, making it suitable for spectroscopic studies.
  • Applications: Potential biological activity (e.g., enzyme inhibition) attributed to the aromatic moiety.

Comparative Data Table

Compound Name Substituent (Position 2) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Methoxy (-OCH3) Methyl (-CH3) C5H11N2O 115.15 Hypothetical: Intermediate in synthetic chemistry
2-(Diethylamino)-N′-hydroxyethanimidamide Diethylamino (-N(C2H5)2) Hydroxy (-OH) C7H17N3O 159.23 Ligand in coordination chemistry
N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide (3-Methoxyphenyl)methoxy Hydroxy (-OH) C11H14N2O3 222.24 Potential bioactive compound

Structural and Functional Analysis

  • Electron Effects: Methoxy (-OCH3) and diethylamino (-N(C2H5)2) groups are electron-donating, but the latter significantly increases basicity. The methyl group (-CH3) on nitrogen in the target compound reduces hydrogen-bonding capacity compared to N-hydroxy analogs.
  • Solubility :
    • N-hydroxy compounds () exhibit higher solubility in polar solvents (e.g., water, alcohols) due to hydrogen bonding.
    • The aromatic substituent in ’s compound enhances lipophilicity, favoring organic solvents.
  • Reactivity: Bulky substituents (e.g., phenylmethoxy) slow reaction kinetics in sterically demanding processes. Diethylamino groups () may facilitate chelation with transition metals.

Research Implications

  • Synthetic Utility : The methyl group may stabilize the amidine against hydrolysis, making it a robust intermediate.
  • Pharmacological Potential: Methoxy and aromatic groups in analogs (e.g., ) are linked to bioactivity, warranting further exploration.

Biological Activity

2-Methoxy-N-methylethanimidamide, also known as 2-methoxy-N'-methylethanimidamide hydrochloride, is a chemical compound with significant potential in various biological applications. With a molecular formula of C₄H₁₁ClN₂O and a molecular weight of 138.6 g/mol, this compound has garnered attention due to its unique structural properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and influence signal transduction pathways, which are crucial for various cellular functions. Its mechanism includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, potentially affecting neurotransmission or hormone signaling.

Biological Activity Overview

Research into the biological activity of this compound has indicated several key areas of interest:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Neuropharmacological Effects : Its ability to interact with neurotransmitter systems hints at potential applications in treating neurological disorders.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated as follows:

Cell Line IC50 (µM)
HeLa15
MCF-720

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression.

Neuropharmacological Studies

Research focusing on the neuropharmacological effects of this compound indicated that it could modulate dopaminergic and serotonergic systems. Behavioral assays in rodent models demonstrated alterations in locomotor activity, suggesting potential anxiolytic or antidepressant-like effects.

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